3-(4-aminophenyl)-2-phenylpropanoic acid 3-(4-aminophenyl)-2-phenylpropanoic acid
Brand Name: Vulcanchem
CAS No.: 6318-46-3
VCID: VC10167913
InChI: InChI=1S/C15H15NO2/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)
SMILES:
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol

3-(4-aminophenyl)-2-phenylpropanoic acid

CAS No.: 6318-46-3

Cat. No.: VC10167913

Molecular Formula: C15H15NO2

Molecular Weight: 241.28 g/mol

* For research use only. Not for human or veterinary use.

3-(4-aminophenyl)-2-phenylpropanoic acid - 6318-46-3

Specification

CAS No. 6318-46-3
Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
IUPAC Name 3-(4-aminophenyl)-2-phenylpropanoic acid
Standard InChI InChI=1S/C15H15NO2/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18)
Standard InChI Key XONFDEZWKOHVGX-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(CC2=CC=C(C=C2)N)C(=O)O

Introduction

Structural and Chemical Identity

3-(4-Aminophenyl)-2-phenylpropanoic acid (C<sub>15</sub>H<sub>15</sub>NO<sub>2</sub>) features a propanoic acid core with two aromatic substituents: a phenyl group at C2 and a 4-aminophenyl group at C3. The amino group at the para position of the phenyl ring introduces polarity, influencing solubility and intermolecular interactions . Key structural analogs, such as 3-amino-2-phenylpropanoic acid, demonstrate the importance of substitution patterns on bioactivity and stability .

Table 1: Comparative Physicochemical Properties of Related Compounds

CompoundMelting Point (°C)Molecular FormulaSolubility
3-(3-Aminophenyl)propionic acid99C<sub>9</sub>H<sub>11</sub>NO<sub>2</sub>Low in water
3-Amino-2-phenylpropanoic acid220–222C<sub>9</sub>H<sub>11</sub>NO<sub>2</sub>Moderate in DMSO
3-(4-Aminophenyl)-2-phenylpropanoic acid*~200–220 (predicted)C<sub>15</sub>H<sub>15</sub>NO<sub>2</sub>Moderate in polar solvents

*Predicted based on structural analogs .

Synthetic Methodologies

Asymmetric Synthesis of β-Amino Acid Derivatives

The synthesis of enantiomerically pure β-amino acids, such as 3-amino-2-phenylpropanoic acid, involves asymmetric transformation of racemic precursors. For example, Calmes and Escale (1998) achieved >94% diastereomeric excess using (R)-pantolactone as a chiral auxiliary . This method could be adapted for 3-(4-aminophenyl)-2-phenylpropanoic acid by substituting the 3-aminophenyl group with a 4-nitrophenyl intermediate, followed by reduction (Figure 1) .

Figure 1: Proposed Synthesis Pathway

  • Alkylation: React phenylacetic acid with 4-nitrobenzyl bromide to form 3-(4-nitrophenyl)-2-phenylpropanoic acid.

  • Reduction: Catalytic hydrogenation converts the nitro group to an amine, yielding the target compound .

Decarboxylative Functionalization

Physicochemical Characterization

Spectral Data

  • NMR: The <sup>1</sup>H NMR spectrum of 3-amino-2-phenylpropanoic acid shows characteristic peaks at δ 3.00 (dd, HCH–N) and δ 7.32–7.48 (aromatic protons) . For 3-(4-aminophenyl)-2-phenylpropanoic acid, similar splitting patterns are expected, with downfield shifts for the 4-aminophenyl protons.

  • IR: A strong absorption band near 1700 cm<sup>−1</sup> corresponds to the carboxylic acid C=O stretch .

Thermodynamic Properties

Predicted properties based on analogs include:

  • Melting Point: 200–220°C (similar to 3-amino-2-phenylpropanoic acid) .

  • pKa: ~4.7 (carboxylic acid) and ~9.8 (amine), influencing ionization in physiological conditions .

Analytical and Industrial Applications

Chromatographic Analysis

Reverse-phase HPLC with UV detection (λ = 254 nm) effectively separates β-amino acid derivatives . Mobile phases of acetonitrile/water (acidified with 0.1% TFA) provide optimal resolution.

Material Science

The aromatic and hydrogen-bonding groups in 3-(4-aminophenyl)-2-phenylpropanoic acid make it a candidate for supramolecular assemblies or polymer precursors.

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